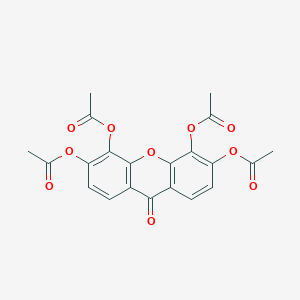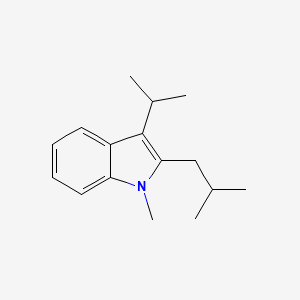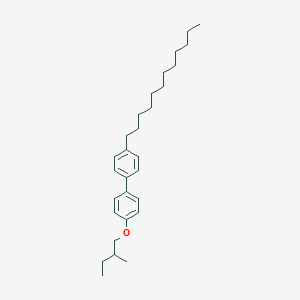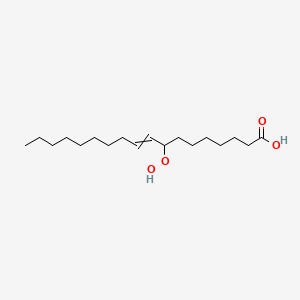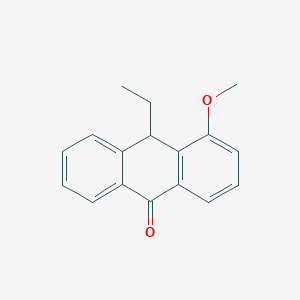![molecular formula C19H24O2Si B14306978 1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]- CAS No. 111874-55-6](/img/structure/B14306978.png)
1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]- is an organic compound with the molecular formula C19H24O2Si It is a derivative of butanone, where the hydrogen atoms at positions 1 and 3 are replaced by phenyl groups, and the hydroxyl group at position 3 is replaced by a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]- typically involves the reaction of 1,3-diphenyl-1-butanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
1,3-Diphenyl-1-butanone+Trimethylsilyl chloride→1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylbutanol or diphenylbutane.
Substitution: Formation of various substituted butanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions and other cycloaddition reactions.
Biology: Potential use in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]- involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The phenyl groups provide stability and influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyl-1-butanone: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
1-Butanone, 1,3-diphenyl-3-hydroxy-: The hydroxyl group can participate in hydrogen bonding, affecting its physical and chemical properties.
1-Butanone, 1,3-diphenyl-3-methoxy-: The methoxy group provides different reactivity compared to the trimethylsilyl group.
Uniqueness
1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it a valuable reagent in organic synthesis and a useful tool in various scientific research applications.
Eigenschaften
CAS-Nummer |
111874-55-6 |
|---|---|
Molekularformel |
C19H24O2Si |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
1,3-diphenyl-3-trimethylsilyloxybutan-1-one |
InChI |
InChI=1S/C19H24O2Si/c1-19(21-22(2,3)4,17-13-9-6-10-14-17)15-18(20)16-11-7-5-8-12-16/h5-14H,15H2,1-4H3 |
InChI-Schlüssel |
ZSYSGRGDJDRKSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


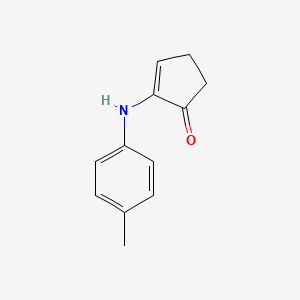
![(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol](/img/structure/B14306901.png)
![2-[(2-Chloroanilino)methyl]cyclohexan-1-one](/img/structure/B14306908.png)
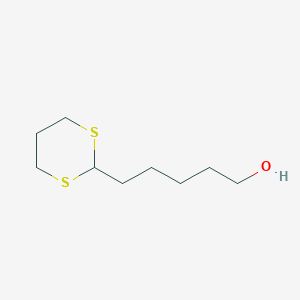
![Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)-](/img/structure/B14306916.png)
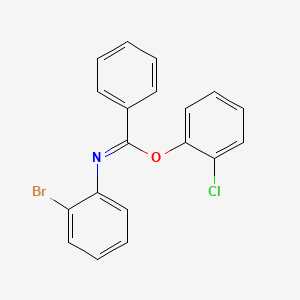
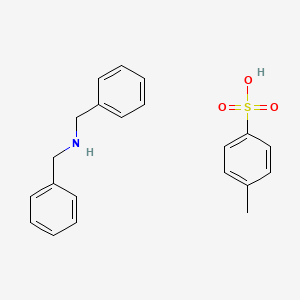
![2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane](/img/structure/B14306934.png)

